
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of androstane, which is a fundamental steroid structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps starting from simpler steroid precursors. The process often includes:
Ethoxylation: Introduction of an ethoxy group at the 3-position.
Methylation: Addition of a methyl group at the 16-position.
Hydroxylation: Introduction of a hydroxyl group at the 16-position.
These reactions require specific catalysts and conditions, such as acidic or basic environments, and controlled temperatures to ensure the correct functional groups are added without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the above reactions are carried out in sequence. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 16-position can be oxidized to a ketone.
Reduction: The double bond in the steroid ring can be reduced to a single bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone at the 16-position.
Reduction: Saturated steroid ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Potential use in developing treatments for hormonal imbalances or as an anabolic agent.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.
Mecanismo De Acción
The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with steroid hormone receptors in the body. It binds to these receptors, altering their conformation and modulating the transcription of specific genes. This can lead to changes in protein synthesis and cellular function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Methandrostenolone: A synthetic anabolic steroid with a similar core structure but different functional groups.
Nandrolone: Another synthetic steroid with a similar backbone but different substitutions.
Uniqueness
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to its specific ethoxy and methyl substitutions, which confer distinct biological properties and potential therapeutic applications compared to other steroids.
Propiedades
Número CAS |
4462-64-0 |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1 |
Clave InChI |
DWHNAFMKRQQMIQ-UIZIODFASA-N |
SMILES isomérico |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C |
SMILES canónico |
CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


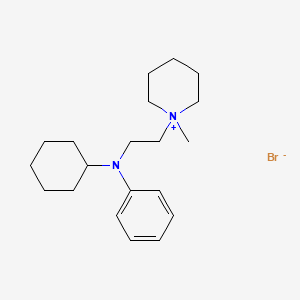


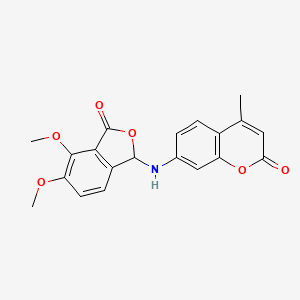
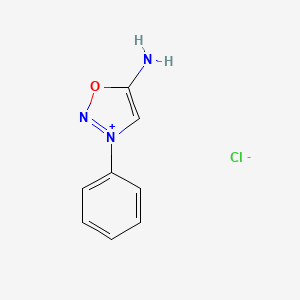


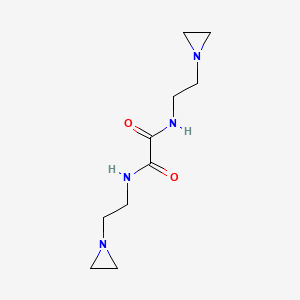
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
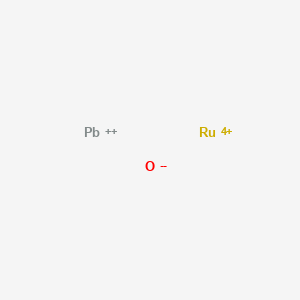
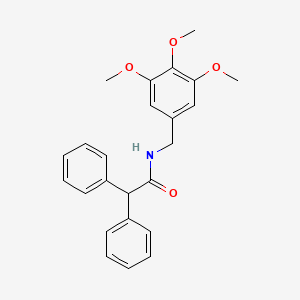

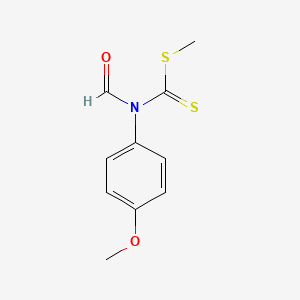
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
